1,4-Dibromonaphthalene

Übersicht

Beschreibung

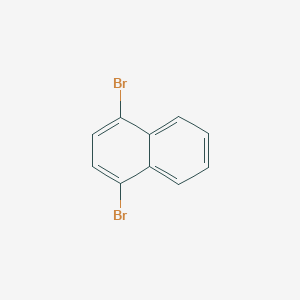

1,4-Dibromonaphthalene: is an organic compound with the molecular formula C₁₀H₆Br₂ . It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 4 positions of the naphthalene ring. This compound is known for its crystalline structure and is used as an intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dibromonaphthalene can be synthesized through the bromination of 1-bromonaphthalene. The reaction involves treating 1-bromonaphthalene with bromine in dichloromethane at -30°C, resulting in a high yield of this compound . Another method involves using 1,3-dialkylimidazolium and pyridinium ionic liquids as catalysts in an aqueous solution, which is considered an environment-friendly approach .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the bromination of naphthalene or its derivatives using bromine or other brominating agents under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dibromonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, phenols, or thiols.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or phenoxide in polar aprotic solvents are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 1,4-diaminonaphthalene, 1,4-dihydroxynaphthalene, or 1,4-dithiolanaphthalene can be formed.

Oxidation Products: Oxidation can lead to the formation of naphthoquinones.

Reduction Products: Reduction can yield partially or fully dehalogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Key Spectroscopic Data

- Infrared (IR) Spectroscopy : Distinct bands for C-H stretching vibrations and C-Br stretching vibrations.

- Raman Spectroscopy : Characteristic peaks corresponding to the vibrational modes of the naphthalene ring system.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Signals revealing the electronic environment of hydrogen and carbon atoms within the molecule.

Scientific Research Applications

1,4-Dibromonaphthalene is utilized in various scientific domains:

Organic Synthesis

- Building Block : It serves as a crucial intermediate in synthesizing functional materials such as polymers and coordination complexes. Its structure allows for facile reactions leading to various derivatives .

- Antifungal Agents : Derivatives like 2,3-dibromonaphthalene-1,4-dione exhibit potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL. The mechanism involves disrupting fungal membrane permeability.

- Cytotoxicity : Research indicates that dibromonaphthalene derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Material Science

- Organic Electronic Devices : DBN is used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic materials due to its ambipolar properties and thermal stability .

- Phosphorescent Materials : It acts as a triplet excitation acceptor, enhancing phosphorescent properties in various applications .

Case Study 1: Antifungal Efficacy

A study demonstrated that naphthoquinone derivatives derived from this compound exhibited varying degrees of antifungal activity against multiple fungal strains. The structural variations significantly influenced their efficacy, highlighting the importance of chemical modifications for enhanced biological activity.

Case Study 2: Cancer Research

Investigations into the cytotoxic effects of dibromonaphthalenes revealed their potential in cancer treatment. Specific derivatives were shown to effectively induce apoptosis in certain cancer cell lines, paving the way for further research into their therapeutic applications.

Applications Summary Table

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for polymers and coordination complexes | Facilitates synthesis of complex organic compounds |

| Biological Activity | Antifungal agents | Effective against Candida albicans with low MIC values |

| Material Science | OLEDs and organic photovoltaics | Exhibits ambipolar properties and high thermal stability |

| Phosphorescent Materials | Triplet excitation acceptor | Enhances phosphorescent properties |

Wirkmechanismus

The mechanism of action of 1,4-dibromonaphthalene involves its ability to participate in various chemical reactions due to the presence of bromine atoms, which are good leaving groups. This makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Vergleich Mit ähnlichen Verbindungen

- 1,3-Dibromonaphthalene

- 1,5-Dibromonaphthalene

- 2,3-Dibromonaphthalene

Comparison: 1,4-Dibromonaphthalene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. For example, 1,3-dibromonaphthalene and 1,5-dibromonaphthalene have different substitution patterns, leading to variations in their chemical behavior and applications .

Biologische Aktivität

1,4-Dibromonaphthalene (DBN) is an aromatic compound with significant biological activity, particularly in antifungal and cytotoxic contexts. This article explores its biological properties, mechanisms of action, and implications for therapeutic use, drawing from diverse scientific studies and findings.

This compound is synthesized primarily through the bromination of naphthalene or its derivatives. The regioselectivity of bromination can be influenced by various factors including temperature and the presence of catalysts. For instance, high yields of this compound have been achieved under controlled conditions using bromine in dichloromethane at low temperatures .

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives, particularly 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ). This compound demonstrated potent antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) ranging from 1.56 to 6.25 µg/mL . The mechanism involves disrupting fungal membrane permeability, leading to increased leakage of cellular components.

Table 1: Antifungal Activity of 2,3-DBNQ

| Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | 1.56 - 6.25 | Disruption of membrane permeability |

| Aspergillus niger | Not specified | Potentially similar to C. albicans |

Cytotoxicity

While exhibiting antifungal properties, this compound also presents cytotoxic effects on human cells. In MRC-5 fibroblast cell lines, the IC50 value was determined to be 15.44 µM . This indicates a need for caution in therapeutic applications due to potential toxicity.

Table 2: Cytotoxic Effects on Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MRC-5 | 15.44 |

The primary mechanism by which 2,3-DBNQ exerts its antifungal effects appears to be through the disruption of fungal cell membranes rather than targeting cell wall integrity. Sorbitol protection assays indicated that the MIC remained unchanged in the presence of sorbitol, suggesting that the compound does not interfere with cell wall synthesis .

Case Studies and Research Findings

Several studies have examined the biological activity of dibromonaphthalene derivatives:

- Antifungal Efficacy : A study demonstrated that naphthoquinone derivatives exhibit varying degrees of antifungal activity against multiple strains of fungi. The efficacy was linked to structural variations in the compounds .

- Cytotoxicity in Cancer Research : Research into the cytotoxic effects of dibromonaphthalenes has indicated potential applications in cancer treatment due to their ability to induce apoptosis in specific cancer cell lines .

Eigenschaften

IUPAC Name |

1,4-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGUDZMIAZLJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058893 | |

| Record name | Naphthalene, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-53-4 | |

| Record name | 1,4-Dibromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 1,4-dibromonaphthalene?

A1: this compound (DBN) has the molecular formula C10H6Br2 and a molecular weight of 285.94 g/mol. Key spectroscopic data includes:

- Infrared (IR) spectroscopy: Distinct bands for C-H stretching vibrations of the aromatic ring and C-Br stretching vibrations. []

- Raman spectroscopy: Characteristic peaks corresponding to the vibrational modes of the naphthalene ring system and C-Br bonds. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: Signals revealing the electronic environment and coupling patterns of the hydrogen and carbon atoms in the molecule. [, ]

Q2: Does this compound exhibit catalytic properties?

A4: While this compound itself is not typically employed as a catalyst, it serves as a precursor for synthesizing catalytically active compounds. For instance, it acts as a building block in creating platinum-containing poly(phenyleneethynylene)s, which could potentially exhibit catalytic activity. []

Q3: Has computational chemistry been used to study this compound?

A5: Yes, computational methods, particularly Density Functional Theory (DFT), have been employed to study the adsorption and reaction behavior of this compound on metal surfaces like Ag(111). [] These studies provide insights into the molecule's interaction with surfaces at the atomic level.

Q4: How do structural modifications of this compound affect its properties?

A6: Research on bromonaphthalenes, including 1-bromonaphthalene and 2-bromonaphthalene, indicates that the position and number of bromine atoms significantly impact the photophysical and photochemical properties of these molecules. [] These variations arise from the influence of bromine substitution on the electronic structure and excited-state dynamics.

Q5: What is the significance of this compound in studying exciton transport?

A7: this compound serves as a model system for investigating exciton transport in molecular crystals, particularly in quasi-one-dimensional systems. [, , , , , , ] Its crystal structure allows for efficient exciton migration along specific crystallographic directions.

Q6: How does the presence of impurities or dopants affect exciton dynamics in this compound?

A8: Introducing impurities or dopants into this compound crystals influences exciton trapping and energy transfer processes. For example, doping with 1-bromo-4-chloronaphthalene can disrupt exciton motion due to orientational disorder. [] Studies have also explored the impact of isotopic substitution on exciton dynamics. []

Q7: Are there any applications of this compound in sensing or material science?

A9: Derivatives of this compound, specifically 2,3-diamino-1,4-dibromonaphthalene (Br2-DAN), have shown promise as spectrofluorimetric reagents for selenium determination in biological materials. [] Additionally, this compound is utilized as a monomer in synthesizing luminescent nanoporous inorganic-organic hybrid polymers for potential applications in sensing and materials. []

Q8: Is there information available about the environmental impact and degradation of this compound?

A8: While specific information about the environmental fate of this compound may be limited, its structural similarity to other polybrominated aromatic hydrocarbons raises concerns about potential persistence and bioaccumulation in the environment. Further research is necessary to assess its ecotoxicological profile.

Q9: What are some key tools and resources used in this compound research?

A11: Research on this compound utilizes various spectroscopic techniques, including IR, Raman, and NMR spectroscopy, to characterize the molecule and study its interactions. [, ] Crystallographic methods provide insights into its solid-state structure. [, ] Computational chemistry tools, such as DFT calculations, are employed to model its behavior and interactions at the molecular level. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.